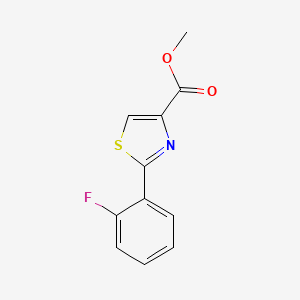

Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate

Descripción general

Descripción

Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole ring substituted with a fluorophenyl group and a carboxylate ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2-fluorophenyl)thiazole-4-carboxylate typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. The reaction generally starts with the condensation of α-haloketones with thioamides under basic conditions . For instance, 2-fluorobenzoyl chloride can be reacted with thioacetamide in the presence of a base like sodium hydroxide to form the thiazole ring, followed by esterification with methanol to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiazolidines.

Substitution: Halogenated thiazole derivatives.

Aplicaciones Científicas De Investigación

Antiviral Activity

Research has indicated that thiazole derivatives, including methyl 2-(2-fluorophenyl)thiazole-4-carboxylate, exhibit antiviral properties. A study highlighted the potential of phenylthiazole compounds in inhibiting flavivirus infections by targeting viral envelope proteins . The structural modifications at the thiazole ring have shown to influence the antiviral potency significantly.

Anticancer Properties

The compound has been investigated for its anticancer activities. In vitro studies demonstrated that certain thiazole derivatives can induce apoptosis in various cancer cell lines. For example, compounds derived from thiazoles have shown selective cytotoxicity against human lung adenocarcinoma cells, with IC50 values indicating significant potential for further development as anticancer agents .

Antimicrobial Effects

Thiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that this compound can exhibit activity against both Gram-positive and Gram-negative bacteria, although its efficacy may vary compared to standard antibiotics .

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : Utilizing thiazole carboxylic acids and aryl halides in the presence of bases.

- Microwave-Assisted Synthesis : This method enhances reaction rates and yields while minimizing side reactions .

- Catalytic Approaches : Employing transition metal catalysts to facilitate the formation of the thiazole ring structure efficiently.

These methodologies not only improve yield but also allow for the exploration of various substituents on the thiazole ring, enhancing biological activity.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Antiviral Research : A study focused on modifying the methyl ester to improve metabolic stability while retaining antiviral activity against flaviviruses. The research established structure-activity relationships (SARs) that guided further modifications .

- Cancer Cell Line Studies : Another investigation evaluated a series of thiazole derivatives against multiple cancer cell lines, identifying compounds with promising selectivity and potency. The presence of specific substituents was critical in enhancing anticancer activity .

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of methyl 2-(2-fluorophenyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparación Con Compuestos Similares

Methyl 2-fluoropyridine-4-carboxylate: Similar in structure but contains a pyridine ring instead of a thiazole ring.

Ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate: Similar thiazole structure with different substituents.

Uniqueness: Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate is unique due to the presence of both a fluorophenyl group and a thiazole ring, which confer distinct electronic and steric properties. These features make it a versatile compound in various chemical reactions and applications.

Actividad Biológica

Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula: CHFNOS

Molecular Weight: 225.24 g/mol

The compound features a thiazole ring, which is critical for its biological activity. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

This compound exhibits a range of biological activities, primarily through the following mechanisms:

- Antitumor Activity: Thiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound has demonstrated significant cytotoxic effects against various cancer cell lines, with IC values often in the low micromolar range .

- Antimicrobial Properties: The compound has shown promising antibacterial and antifungal activities. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .

- Anti-inflammatory Effects: Thiazole derivatives can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines and mediators .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substituents on the Thiazole Ring: Modifications at positions 2 and 4 of the thiazole ring can significantly impact potency. For example, electron-withdrawing groups tend to enhance activity against certain cancer cell lines .

- Phenyl Ring Substituents: The position and nature of substituents on the phenyl ring (e.g., methyl or fluoro groups) are crucial for optimizing biological activity. Studies have indicated that para-substituted derivatives exhibit improved anticancer properties compared to their ortho or meta counterparts .

Biological Activity Data

Case Studies

-

Antitumor Activity in A549 Cells:

In a study investigating various thiazole derivatives, this compound was found to exhibit significant cytotoxicity against A549 cells with an IC value of approximately 1.98 µM, indicating its potential as an anticancer agent . -

Antimicrobial Efficacy:

The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at concentrations around 5 µM. This suggests its potential application in treating bacterial infections . -

Anti-inflammatory Mechanism:

Research has shown that this compound can reduce the secretion of pro-inflammatory cytokines in RAW 264.7 macrophages, highlighting its role in modulating inflammatory responses.

Propiedades

IUPAC Name |

methyl 2-(2-fluorophenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2S/c1-15-11(14)9-6-16-10(13-9)7-4-2-3-5-8(7)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPRZFGLEWZSRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=N1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743509 | |

| Record name | Methyl 2-(2-fluorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221403-87-7 | |

| Record name | Methyl 2-(2-fluorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(2-fluorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.